N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide
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Description
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C19H18N2OS2 and its molecular weight is 354.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
- A study by Duran and Demirayak synthesized derivatives similar to the requested compound and tested them for anticancer activities against a panel of 60 different human tumor cell lines. Compounds exhibited reasonable anticancer activity, particularly against melanoma-type cell lines, showcasing their potential in cancer treatment strategies (Duran & Demirayak, 2012).
- Yurttaş, Tay, and Demirayak synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against some cancer cell lines. This highlights the therapeutic potential of such compounds in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activities
- Saravanan et al. explored the antimicrobial properties of novel thiazole derivatives, showing significant anti-bacterial and anti-fungal activities. This suggests their usefulness in developing new antimicrobial agents (Saravanan et al., 2010).
Enzyme Inhibition and Other Biological Activities
- Toolabi and colleagues synthesized 2-acetamide-5-phenylthio-1,3,4-thiadiazol derivatives containing a phenyl urea warhead, evaluated as antiproliferative agents. These compounds showed potent cytotoxic effects against human cancer cell lines, indicating their role in the development of new cancer therapies (Toolabi et al., 2022).
- Evren et al. reported on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer activity. One compound exhibited high selectivity against human lung adenocarcinoma cells, underlining the potential of thiazole derivatives in targeted cancer therapy (Evren et al., 2019).
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-8-9-14(2)16(10-13)17-11-24-19(20-17)21-18(22)12-23-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEBQJWSGJOFAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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